molecular formula C18H22N2O7S2 B6495072 4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid CAS No. 900137-27-1

4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid

Cat. No. B6495072
CAS RN: 900137-27-1
M. Wt: 442.5 g/mol
InChI Key: ODYWERDPXDIZOJ-UHFFFAOYSA-N
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Description

4-[4-Methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid, also known as 4-MBSB, is a synthetic organic compound with a variety of uses in scientific research. It is a type of carboxylic acid, which is an organic compound that contains a carboxyl group and has a sour taste. 4-MBSB is used in a variety of applications, including as a reagent for the synthesis of other compounds, as a marker for certain biochemical processes, and as a tool for studying the effects of various compounds on biochemical and physiological processes. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions for 4-MBSB research.

Scientific Research Applications

4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid has a variety of uses in scientific research. It has been used as a reagent for the synthesis of other compounds, as a marker for certain biochemical processes, and as a tool for studying the effects of various compounds on biochemical and physiological processes. For example, this compound has been used as a marker in the study of the effects of certain compounds on the metabolism of glucose. It has also been used as a tool to study the effects of various compounds on the activity of enzymes involved in the metabolism of fatty acids. Additionally, this compound has been used as a reagent for the synthesis of other compounds, such as 2-methyl-4-methoxybenzenesulfonamido-3-butanoic acid (2MBSB).

Mechanism of Action

The mechanism of action of 4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes involved in the metabolism of fatty acids. Specifically, this compound is thought to inhibit the activity of the enzyme acyl-CoA synthetase, which is involved in the conversion of fatty acids into acyl-CoA molecules. Additionally, this compound is thought to inhibit the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids from acyl-CoA molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have anti-inflammatory and anti-oxidant properties. Additionally, this compound may have potential applications in the treatment of certain diseases, such as diabetes, obesity, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid in laboratory experiments is its low cost and availability. Additionally, this compound is relatively stable and can be stored at room temperature without significant degradation. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to measure the effects of the compound over a long period of time.

Future Directions

There are a number of potential future directions for 4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid research. These include further studies into the biochemical and physiological effects of this compound, as well as studies into the potential therapeutic applications of the compound. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective inhibitors of fatty acid metabolism. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for producing the compound.

Synthesis Methods

4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid is synthesized through a process known as the Ullmann reaction. This process involves the reaction of an aromatic or heteroaromatic compound with an alkyl halide, with the use of a copper catalyst. In the case of this compound, the aromatic or heteroaromatic compound is 4-methoxy-3-(N-methylbenzenesulfonamido)benzene and the alkyl halide is butanoic acid chloride. This reaction results in the formation of this compound, which is a white, crystalline solid.

properties

IUPAC Name

4-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7S2/c1-20(29(25,26)14-7-4-3-5-8-14)16-13-15(10-11-17(16)27-2)28(23,24)19-12-6-9-18(21)22/h3-5,7-8,10-11,13,19H,6,9,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYWERDPXDIZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NCCCC(=O)O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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